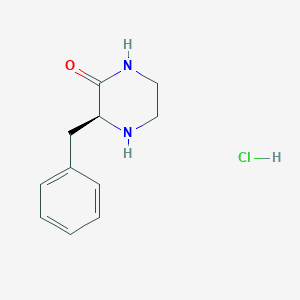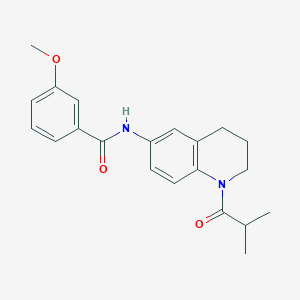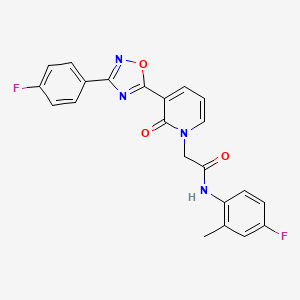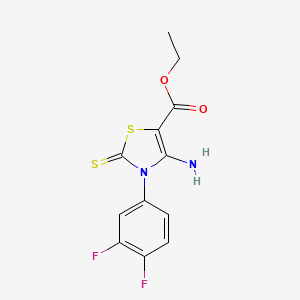![molecular formula C25H19ClN4O3 B2966403 2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251598-44-3](/img/structure/B2966403.png)
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- A study on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed a series of compounds synthesized through the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines. These compounds exhibited potent cytotoxic activities against various cancer cell lines, demonstrating significant potential for cancer therapy (Deady et al., 2003).
- Research on pyrazolo[3,4-c]quinoline derivatives indicated their synthesis from specific precursors, undergoing aminoalkylation uniquely at certain positions, highlighting the chemical versatility and potential for creating diverse bioactive molecules (Nagarajan & Shah, 1992).
Structural and Optical Properties
- The structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives were studied, demonstrating their potential in materials science for various applications, including electronics and photonics (Zeyada et al., 2016).
Supramolecular Aggregation
- A detailed analysis of supramolecular aggregation in dihydrobenzopyrazoloquinolines showed how substitution affects the dimensionality of these aggregations, which is crucial for understanding their potential in nanotechnology and molecular engineering (Portilla et al., 2005).
Synthesis and Antimicrobial Screening
- Synthesis and in vitro antimicrobial screening of novel azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties highlighted the potential of these compounds as antibacterial agents against pathogenic bacteria, emphasizing their significance in developing new antimicrobial drugs (Idrees et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the reaction of 4-chlorobenzaldehyde with 3-methoxybenzylamine to form the intermediate Schiff base, which is then cyclized with ethyl acetoacetate to form the pyrazoloquinoline ring system. The resulting compound is then reacted with chloroacetyl chloride to introduce the carboxamide group, followed by reduction with sodium borohydride to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-methoxybenzylamine", "ethyl acetoacetate", "chloroacetyl chloride", "sodium borohydride" ], "Reaction": [ "Step 1: Reaction of 4-chlorobenzaldehyde with 3-methoxybenzylamine in ethanol to form the Schiff base intermediate.", "Step 2: Cyclization of the Schiff base intermediate with ethyl acetoacetate in the presence of piperidine to form the pyrazoloquinoline ring system.", "Step 3: Reaction of the pyrazoloquinoline intermediate with chloroacetyl chloride in the presence of triethylamine to introduce the carboxamide group.", "Step 4: Reduction of the carboxamide intermediate with sodium borohydride in methanol to form the final product." ] } | |
Numéro CAS |
1251598-44-3 |
Formule moléculaire |
C25H19ClN4O3 |
Poids moléculaire |
458.9 |
Nom IUPAC |
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-19-4-2-3-15(11-19)13-28-24(31)16-5-10-22-20(12-16)23-21(14-27-22)25(32)30(29-23)18-8-6-17(26)7-9-18/h2-12,14,29H,13H2,1H3,(H,28,31) |
Clé InChI |
BQYKNOJNKIVALA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2966321.png)
![N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2966322.png)



![N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide](/img/structure/B2966328.png)

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2966330.png)

![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2966333.png)

![5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine](/img/structure/B2966336.png)
![N-[2-[2-(Ethoxymethyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2966338.png)

